molecular formula C8H9N3 B15148167 2-Amino-4-ethylpyridine-3-carbonitrile CAS No. 71493-77-1

2-Amino-4-ethylpyridine-3-carbonitrile

Katalognummer: B15148167
CAS-Nummer: 71493-77-1
Molekulargewicht: 147.18 g/mol
InChI-Schlüssel: KAHCNJHTBXECQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-ethylpyridine-3-carbonitrile is a heterocyclic organic compound with the molecular formula C8H9N3 This compound is part of the pyridine family, characterized by a nitrogen atom in the aromatic ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-ethylpyridine-3-carbonitrile can be achieved through a multicomponent reaction involving acetophenone, malononitrile, and triethoxymethane in the presence of primary amines. This reaction is typically catalyzed by basic mesoporous materials, which offer high product yields and reusable catalysts .

Industrial Production Methods: Industrial production methods for this compound often involve solvent-free conditions to enhance reaction rates and selectivity. A common method includes heating a mixture of acetophenone oxime, aldehyde, and malononitrile without any catalyst .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-4-ethylpyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can convert nitrile groups to amines.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce primary amines.

Wissenschaftliche Forschungsanwendungen

2-Amino-4-ethylpyridine-3-carbonitrile has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-4-ethylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Amino-4-ethylpyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

71493-77-1

Molekularformel

C8H9N3

Molekulargewicht

147.18 g/mol

IUPAC-Name

2-amino-4-ethylpyridine-3-carbonitrile

InChI

InChI=1S/C8H9N3/c1-2-6-3-4-11-8(10)7(6)5-9/h3-4H,2H2,1H3,(H2,10,11)

InChI-Schlüssel

KAHCNJHTBXECQI-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C(=NC=C1)N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.